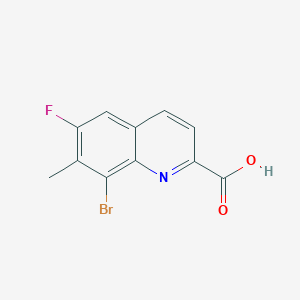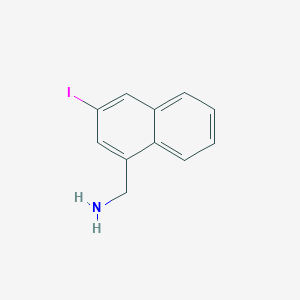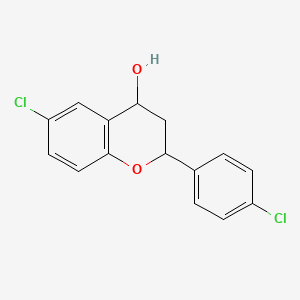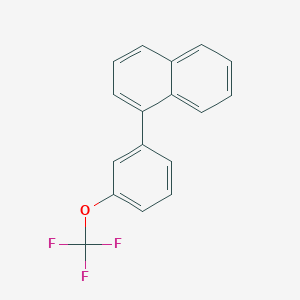
N-(6-carbamimidoylnaphthalen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of N-(6-carbamimidoylnaphthalen-2-yl)benzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly process, low reaction times, and high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing efficient and scalable reaction conditions.
Analyse Des Réactions Chimiques
N-(6-carbamimidoylnaphthalen-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reactions facilitated by catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(6-carbamimidoylnaphthalen-2-yl)benzamide has several scientific research applications. It has been studied for its potential as a quorum sensing inhibitor against Pseudomonas aeruginosa, which is significant in the development of alternative antimicrobial therapies . Additionally, benzamide derivatives have shown antioxidant, antibacterial, and antiproliferative activities, making them valuable in medical and biological research . The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in scientific investigations.
Mécanisme D'action
The mechanism of action of N-(6-carbamimidoylnaphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as quorum sensing pathways in bacteria . By inhibiting these pathways, the compound can disrupt cell-to-cell communication and biofilm formation, which are critical for bacterial resistance. The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
N-(6-carbamimidoylnaphthalen-2-yl)benzamide can be compared with other similar compounds, such as N-(7-carbamimidoylnaphthalen-1-yl)-3-hydroxy-2-methyl-benzamide . These compounds share structural similarities, including the naphthalene moiety and benzamide group, but differ in their specific substituents and functional groups. The unique properties of this compound, such as its specific molecular interactions and biological activities, distinguish it from other related compounds.
Conclusion
This compound is a compound with significant potential in various scientific research applications Its unique structure and chemical properties make it a valuable tool in the fields of chemistry, biology, medicine, and industry
Propriétés
Formule moléculaire |
C18H15N3O |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
N-(6-carbamimidoylnaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C18H15N3O/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)21-18(22)12-4-2-1-3-5-12/h1-11H,(H3,19,20)(H,21,22) |
Clé InChI |
OVWWLVCREVUJGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)

![Ethyl 6,8-dihydro-7h-[1,3]dioxolo[4,5-g]pyrrolo[3,4-b]quinoline-7-carboxylate](/img/structure/B11838712.png)



![4-Chloro-1-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11838735.png)



![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene](/img/structure/B11838754.png)

![2-(6-Tert-butoxycarbonyl-6-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B11838765.png)

